molecular formula C25H33N5O2S B2920389 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112418-09-3

2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2920389
CAS No.: 1112418-09-3
M. Wt: 467.63
InChI Key: ODLYTTLUPMWBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidinone derivative featuring a bicyclic core fused at the [3,2-d] position. Key structural attributes include:

  • Position 3: A propionyl chain terminating in a 4-(2,5-dimethylphenyl)piperazine moiety, suggesting affinity for receptors with hydrophobic binding pockets (e.g., serotonin or dopamine receptors).
  • Core structure: The thieno[3,2-d]pyrimidin-4-one scaffold provides a planar aromatic system conducive to π-π stacking interactions.

Properties

IUPAC Name

2-(diethylamino)-3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2S/c1-5-27(6-2)25-26-20-10-16-33-23(20)24(32)30(25)11-9-22(31)29-14-12-28(13-15-29)21-17-18(3)7-8-19(21)4/h7-8,10,16-17H,5-6,9,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLYTTLUPMWBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The preparation of 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one often involves multi-step synthetic pathways. A common synthetic route includes the condensation of a thieno[3,2-d]pyrimidine precursor with a diethylamino group and the piperazine derivative. Reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid. Industrial production methods: In an industrial setting, the synthesis is scaled up with optimized conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to streamline the production process.

Chemical Reactions Analysis

Types of reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents and conditions: Oxidation reactions might use reagents like potassium permanganate, while reduction reactions could involve hydrogen gas and palladium catalysts. Nucleophilic substitution reactions may use alkylating agents under basic conditions. Major products formed: Depending on the specific reactions, the products could include derivatives with modified functional groups, such as hydroxyl or amine groups replacing the original substituents.

Scientific Research Applications

This compound has wide-ranging applications in scientific research, particularly in:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Serves as a probe to study receptor interactions and signal transduction pathways.

  • Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving dysregulated cell signaling.

  • Industry: Could be used as an intermediate in the manufacture of advanced materials and specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors in biological systems. Its effects are mediated through the inhibition or activation of these targets, which in turn modulates cellular pathways. For instance, it might inhibit an enzyme critical for disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from Thieno-Fused Bicyclic Families

Compound 9 : 3-(3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-chlorobenzoate
  • Core: Thieno[2,3-b]pyridine (vs. thieno[3,2-d]pyrimidine in the target).
  • Substituents: Propionyl ester with 4-chlorobenzoate (hydrophobic, electron-withdrawing).
  • Synthesis: Derived from enaminone intermediates, similar to the target compound, but esterification replaces piperazine coupling.
Compound 16 : Thieno[3,4-d]pyrimidin-4(3H)-one
  • Core: Thieno[3,4-d]pyrimidine (positional isomer of the target’s [3,2-d] fusion).
  • Substituents : Unspecified, but positional isomerism alters electronic distribution and steric accessibility.
Compound 17 : 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one
  • Core: Chromen-2-one fused with thiazolo-isoxazole (distinct from thieno-pyrimidinone).
  • Substituents: Thiazolo-isoxazole and chromenone groups introduce rigidity and hydrogen-bond acceptors.
  • Bioactivity: Likely targets inflammatory pathways (chromenone derivatives are COX inhibitors), differing from the CNS focus of the target compound.

Key Observations :

  • The target compound’s piperazine-propionyl group requires advanced coupling strategies (e.g., carbodiimide-mediated amidation), contrasting with esterification in Compound 8.
  • Thieno[3,2-d]pyrimidine cores are synthesized via cyclization of enaminones, while chromenones (Compound 17) demand heterocyclic fusion .

Bioactivity and Receptor Interactions (Theoretical Analysis)

  • Target Compound: The diethylamino group may enhance blood-brain barrier penetration, while the 2,5-dimethylphenyl-piperazine moiety suggests 5-HT1A/5-HT2A receptor affinity, common in antipsychotics.
  • Compound 9 : The 4-chlorobenzoate ester could confer antimicrobial activity (similar to chlorinated aromatics) but lacks CNS targeting .
  • Compound 17: Chromenone-thiazolo-isoxazole hybrid may inhibit cyclooxygenase (COX) or kinases, diverging from the target’s likely mechanisms .

Biological Activity

The compound 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound includes a thieno[3,2-d]pyrimidin-4-one core with various substituents that may influence its biological activity. The presence of a piperazine moiety is particularly significant as it is associated with various pharmacological effects.

Antitumor Activity

Research has indicated that compounds similar to this one exhibit antitumor properties . A study on piperazine derivatives showed that they can inhibit microtubule dynamics in cancer cells, leading to increased sensitivity to apoptotic stimuli. This suggests that the compound might also possess similar antitumor effects through mechanisms involving mitotic arrest and apoptosis induction in cancer cells .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Specifically, piperazine derivatives are known to affect serotonin receptors, which could imply that this compound might influence mood and anxiety disorders. For instance, compounds targeting 5-HT receptors have shown promise in treating depression and anxiety .

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and survival. The thieno-pyrimidine scaffold is known to interact with various biological targets, potentially disrupting cancer cell cycle progression and inducing apoptosis.

Structure-Activity Relationship (SAR)

A comprehensive SAR study on related compounds revealed that modifications on the piperazine ring significantly affect biological activity. The position and type of substituents can enhance or diminish the compound's efficacy against cancer cell lines .

In Vivo Studies

In vivo studies using animal models have demonstrated the potential efficacy of similar compounds in reducing tumor growth and improving survival rates. These findings underscore the importance of further investigations into this specific compound's pharmacokinetics and therapeutic window.

Data Tables

Biological Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
NeuropharmacologicalModulates serotonin receptors
Cell Cycle RegulationDisrupts microtubule dynamics

Case Studies

  • Colon Cancer Model : A derivative of this compound was tested in HT29 human colon cancer cells, showing significant mitotic arrest and increased sensitivity to apoptotic agents. This highlights the potential for developing targeted therapies based on its structure .
  • Depression Treatment : Another study evaluated piperazine-based compounds for their effects on serotonin transporters and receptors, indicating a multifaceted approach to treating major depressive disorders .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of thieno[3,2-d]pyrimidinone derivatives typically involves multi-step reactions, including cyclization, alkylation, and coupling steps. For example, analogous compounds have been synthesized via one-pot reactions using catalysts like p-toluenesulfonic acid (PTSA) to promote cyclization between coumarin derivatives, aldehydes, and thiourea . Key optimization strategies include:

  • Catalyst selection: Acidic catalysts (e.g., PTSA) improve yield in cyclization steps by facilitating proton transfer.
  • Solvent optimization: Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .
  • Temperature control: Reactions are often conducted under reflux (80–100°C) to balance reaction rate and side-product formation .
    Validate purity at each step using HPLC or TLC, and confirm structures via NMR and mass spectrometry.

Advanced: How can computational modeling predict this compound’s physicochemical properties and drug-likeness?

Answer:
Computational tools like the ACD/Labs Percepta Platform can estimate:

  • logP (lipophilicity): Critical for assessing membrane permeability. Values >3 may indicate poor aqueous solubility .
  • pKa: Determines ionization state at physiological pH, influencing bioavailability.
  • Molecular dynamics simulations: Predict binding affinities to target receptors (e.g., serotonin or dopamine receptors, given the piperazine moiety) .
    Use the Lipinski Rule of Five and Veber’s criteria to evaluate drug-likeness. For instance, the compound’s molecular weight (≈500–600 g/mol) and rotatable bonds (e.g., propyl linker) may impact oral bioavailability .

Basic: What spectroscopic techniques are essential for structural elucidation and purity assessment?

Answer:

  • 1H/13C NMR: Confirm the presence of the diethylamino group (δ 1.0–1.5 ppm for CH3, δ 3.2–3.5 ppm for NCH2), thieno-pyrimidinone core (aromatic protons at δ 7.0–8.5 ppm), and piperazine ring (δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS): Verify molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • IR spectroscopy: Identify carbonyl stretches (C=O at ≈1700 cm⁻¹) and amine N-H bends (≈3300 cm⁻¹) .
    For purity, use HPLC with a C18 column and UV detection at 254 nm.

Advanced: How can researchers resolve contradictions in pharmacological data across studies (e.g., conflicting IC50 values)?

Answer:
Contradictions often arise from variations in experimental design:

  • Cell line specificity: Use standardized cell lines (e.g., HEK293 for GPCR assays) to minimize variability .
  • Dosage protocols: Ensure consistent molar concentrations and exposure times.
  • Statistical rigor: Apply ANOVA or mixed-effects models to account for batch effects in multi-lab studies .
    Replicate experiments under harmonized conditions and cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

Advanced: What role does the 2,5-dimethylphenyl-piperazine substituent play in modulating pharmacokinetics?

Answer:
The piperazine moiety enhances solubility via protonation at physiological pH, while the 2,5-dimethylphenyl group increases lipophilicity, improving blood-brain barrier penetration. Key considerations:

  • Metabolic stability: The dimethyl group may reduce CYP450-mediated oxidation compared to unsubstituted phenyl rings .
  • Receptor selectivity: Piperazine derivatives often target serotonin (5-HT1A) or dopamine receptors; molecular docking studies can predict selectivity .
    Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 2,5-dimethylphenyl) to isolate structure-activity relationships (SAR).

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

  • Receptor binding assays: Use radiolabeled ligands (e.g., [3H]-WAY-100635 for 5-HT1A) to measure affinity (Ki).
  • Functional assays: Monitor second messengers (e.g., cAMP for GPCR activity) in transfected cell lines .
  • Cytotoxicity screening: Employ MTT or resazurin assays in hepatic (HepG2) and neuronal (SH-SY5Y) cells to assess safety margins .

Advanced: How can environmental impact assessments guide safe handling protocols?

Answer:
While direct data on this compound is limited, apply principles from environmental fate studies of similar heterocycles:

  • Biodegradability: Use OECD 301 tests to evaluate microbial degradation in water/soil.
  • Ecotoxicity: Conduct Daphnia magna or Aliivibrio fischeri assays to estimate LC50/EC50 values .
  • Waste disposal: Incinerate at >800°C with scrubbers to prevent release of sulfur oxides (from the thiophene ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.